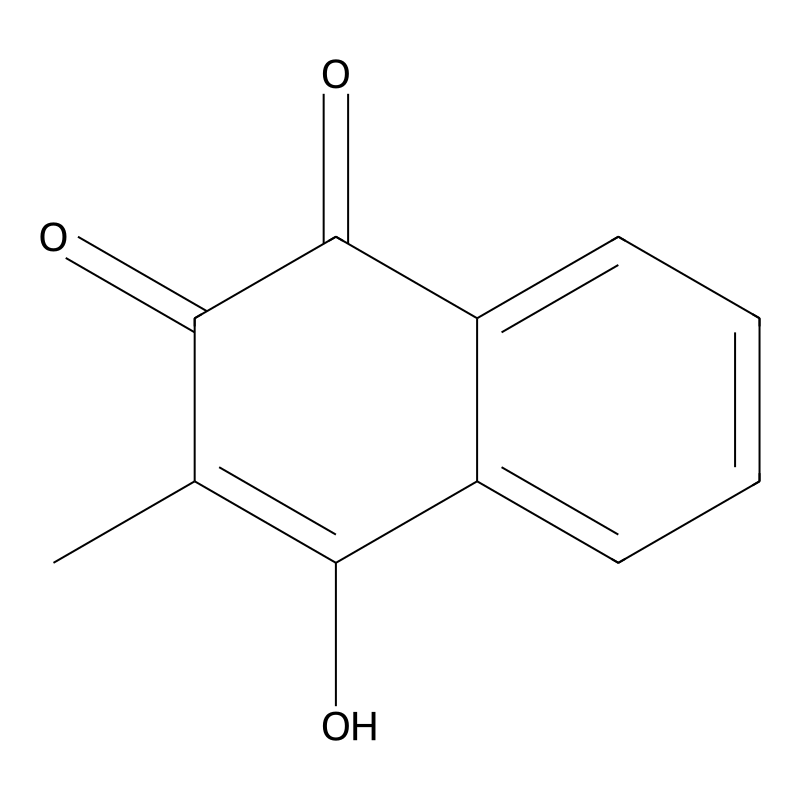

2-Hydroxy-3-methyl-1,4-naphthoquinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- Antimicrobial Activity: 1,4-naphthoquinones, the class of compounds to which 2-hydroxy-3-methyl-naphthoquinone belongs, are being investigated for their potential to combat various microbial pathogens (). Research is ongoing to determine their effectiveness against different bacterial strains, including those that form biofilms, which are particularly difficult to treat ().

- Toxicity: Studies have explored the potential toxic effects of 2-hydroxy-3-methyl-naphthoquinone and related compounds. Research suggests that it may cause hemolysis (destruction of red blood cells) and damage to the kidneys in rats, although the severity appears to be lower than that caused by the parent compound, 2-hydroxy-1,4-naphthoquinone (). Interestingly, the size of the alkyl group on the molecule seems to influence its toxicity, with longer chains exhibiting less harmful effects.

2-Hydroxy-3-methyl-1,4-naphthoquinone, also known as 2-hydroxy-3-methyl-1,4-naphthoquinone, is an organic compound characterized by its naphthoquinone structure. It has the molecular formula and features a hydroxyl group at the 2-position and a methyl group at the 3-position of the naphthoquinone ring. This compound is notable for its vibrant color and has been studied for various chemical and biological properties.

There is no scientific research available on the mechanism of action of 2-HMNQ. However, based on its structural similarity to lawsone, it might possess similar biological activities. Lawsone's antimicrobial activity is thought to be due to its ability to disrupt bacterial cell membranes []. Further research is needed to explore the potential mechanism of action of 2-HMNQ.

- Mannich Reaction: This compound can undergo a Mannich reaction where it reacts with amines and aldehydes to form 3-substituted derivatives. The mechanism involves the formation of an iminium ion followed by nucleophilic attack by the naphthoquinone .

- Reduction Reactions: It can be reduced to form dihydro derivatives or other substituted naphthoquinones, which may exhibit different biological activities .

- Cycloaddition Reactions: The compound can also participate in cycloaddition reactions with various dienophiles, leading to complex polycyclic structures .

2-Hydroxy-3-methyl-1,4-naphthoquinone exhibits significant biological activity:

- Antimicrobial Properties: Studies have shown that derivatives of this compound possess antimicrobial activity against various strains of bacteria and fungi. It has been particularly noted for its efficacy against resistant strains .

- Antimalarial Activity: Research indicates that certain derivatives synthesized from 2-hydroxy-3-methyl-1,4-naphthoquinone demonstrate potent antimalarial activity against Plasmodium falciparum, with some compounds showing low IC50 values .

- Toxicological Effects: While it has beneficial effects, toxicity studies have indicated that certain alkyl derivatives can cause severe hemolytic anemia and renal tubular necrosis in animal models .

Several methods exist for synthesizing 2-hydroxy-3-methyl-1,4-naphthoquinone:

- One-Pot Synthesis: A straightforward method involves a one-pot reaction combining 2-hydroxy-1,4-naphthoquinone with various aldehydes and amines under reflux conditions. This method allows for efficient production of multiple derivatives in good yields .

- Multicomponent Reactions: Recent advancements have introduced multicomponent reactions using catalysts such as L-proline or nanoporous materials to facilitate the synthesis under mild conditions .

The applications of 2-hydroxy-3-methyl-1,4-naphthoquinone extend across various fields:

- Pharmaceuticals: Its derivatives are being explored as potential drugs for treating malaria and other infectious diseases due to their biological activities.

- Dyes and Pigments: The vibrant color of this compound makes it suitable for use as a dye in textiles and other materials.

- Biochemical Probes: Due to its reactivity, it can serve as a biochemical probe in research settings to study enzyme activity or cellular processes.

Interaction studies have focused on understanding how 2-hydroxy-3-methyl-1,4-naphthoquinone interacts with biological molecules:

- Protein Binding: Research indicates that this compound can bind to proteins, affecting their function and potentially leading to therapeutic effects or toxicity depending on the context .

- Enzyme Inhibition: Some studies have shown that derivatives can inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.

Several compounds share structural similarities with 2-hydroxy-3-methyl-1,4-naphthoquinone. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Hydroxy-1,4-naphthoquinone | Hydroxyl group at position 2 | Known as lawsone; used in dyeing and herbal medicine |

| 5-Hydroxy-1,4-naphthoquinone | Hydroxyl group at position 5 | Exhibits different biological activities compared to 2-hydroxy derivative |

| 2-Methyl-1,4-naphthoquinone | Methyl group at position 2 | Less studied; potential for unique reactivity |

| 6-Hydroxy-1,4-naphthoquinone | Hydroxyl group at position 6 | May show different interaction profiles with biological targets |

These compounds highlight the diversity within the naphthoquinone family while emphasizing the unique properties of 2-hydroxy-3-methyl-1,4-naphthoquinone in terms of its synthesis potential and biological activity.

Quinonization of Naphthalene Derivatives

Quinonization converts an aromatic naphthalene nucleus into the para-quinone required for phthiocol. Three representative routes are in routine use:

| Entry | Key substrate | Oxidant / catalyst (representative conditions) | Isolated yield of 2-Hydroxy-3-methyl-1,4-naphthoquinone | Reference |

|---|---|---|---|---|

| 1 | 2-Hydroxy-1,4-naphthoquinone (lawsone) previously alkylated at position 3 (see Table 2) | Molecular oxygen, 2,3-dichloro-5,6-dicyano-p-benzoquinone, dimethyl sulfoxide, 50 °C, 5 h | 68% | [1] |

| 2 | 2-Methyl-1-naphthol | Iron tetrasulfophthalocyanine supported on silica, tert-butyl hydroperoxide, 80 °C, 1 h (one-pot oxidation to menadione followed by selenium dioxide hydroxylation at C-2) | 34% overall in two steps | [2] |

| 3 | β-Keto-ester generated from benzoic acid and malonate (aryne acyl-alkylation strategy) | Cesium fluoride-induced aryne formation, then oxidative aromatization with 2,3-dichloro-5,6-dicyano-p-benzoquinone, 25 °C | 66% | [3] |

All listed routes rely on the same mechanistic principle: oxidation of a twelve-electron naphthalene ring furnishes the conjugated 1,4-diketone motif. Route 1 is popular in medicinal chemistry because it begins with inexpensive lawsone and avoids toxic chromium reagents. Route 2 mirrors many industrial vitamin K₃ preparations and illustrates the feasibility of converting petroleum-derived 2-methyl-1-naphthol into phthiocol by sequential quinonization and targeted hydroxylation.

Methylation and Hydroxylation Strategies

Because the quinonization step alone furnishes either 1,4-naphthoquinone or 2-hydroxy-1,4-naphthoquinone, chemists frequently install the methyl group after oxidation or, conversely, introduce the hydroxyl group last. Two complementary tactics dominate.

| Approach | Typical reagents and conditions | Selectivity notes | Reference |

|---|---|---|---|

| C-Alkylation of lawsone (direct installation of the C-3 methyl substituent) | Lawsone, methyl bromide, sodium iodide, triethylamine, dimethylformamide, 40 °C, 72 h | Delivers 2-Hydroxy-3-methyl-1,4-naphthoquinone in 45% yield; mono-C-alkylation predominates over O-alkylation when sodium iodide is present to generate a softer nucleophile [4] | [4] |

| Directed ortho-lithiation–electrophile trapping | 1,4-Dimethoxy-naphthalene treated with sec-butyl lithium and tetramethylpiperidine, quenched with dimethyl carbonate (hydroxyl), then oxidized with ceric ammonium nitrate | Provides para-quinone and installs the C-2 hydroxyl with ≥80% positional fidelity; the protected dimethoxy pattern minimises over-lithiation [5] | [5] |

The two procedures can be combined: C-alkylation first, followed by regio-selective oxidative hydroxylation, or vice-versa. Their modular nature explains why modern syntheses of phthiocol tolerate a broad range of isotopically labelled methyl electrophiles or substituted lithium bases for tracer studies and analogue production.

Non-Enzymatic Formation Mechanisms

Phthiocol can also arise spontaneously from simpler naphthoquinones under oxidative or radical stress:

- Hydroxyl-radical addition. Pulse-radiolysis work shows that the hydroxyl radical adds across the C-2–C-3 double bond of 2-methyl-1,4-naphthoquinone within 70 nanoseconds; subsequent oxygen rebound yields the 2-hydroxy derivative detected by liquid-chromatography–mass-spectrometry [6].

- Autoxidation of reduced quinones. Fully reduced 2-methyl-1,4-naphthohydroquinone autoxidises in air, generating superoxide anion and hydrogen peroxide that further hydroxylate the aromatic ring, ultimately affording phthiocol as one of the most stable end-products [7].

- β-Keto-acid decarboxylation. In aqueous carbonate buffer, 1,4-dihydroxy-2-carboxy-1,2-dihydronaphthalene loses carbon dioxide spontaneously to give 1,4-naphthoquinone, which undergoes methyl transfer from S-adenosyl-methionine analogues present in many cell-free extracts, providing a plausible non-enzymatic route to 2-hydroxy-3-methyl-1,4-naphthoquinone in sedimentary matrices [8].

These observations explain why phthiocol sometimes appears as an oxidative pigment in stored preparations of vitamin K₃ and in aged bacterial cultures even without functional enzymes.

Bacterial Biosynthesis via Menaquinone Pathways

Pathway overview

Many actinobacteria, notably Mycobacterium tuberculosis, produce phthiocol as a side product of vitamin K₂ assembly. The biosynthetic route begins with chorismic acid and proceeds through seven cytosolic steps to 1,4-dihydroxy-2-naphthoic acid. Three membrane-bound enzymes then generate, modify, and reduce the polyprenylated quinone. Leakage or incomplete turnover at any of these late stages releases intermediates that rearomatise to phthiocol.

| Step in mycobacterial membrane | Enzyme (gene locus) – full name | Biochemical transformation | Sub-membrane localisation | Reference |

|---|---|---|---|---|

| 1 | 1,4-Dihydroxy-2-naphthoate nonaprenyltransferase (Rv0534c) | Prenyl transfer of a nine-isoprene chain to 1,4-dihydroxy-2-naphthoic acid forming demethylmenaquinone-nine | Conventional plasma membrane [9] | [9] |

| 2 | Demethylmenaquinone methyltransferase (Rv0558) | Methylation at ring carbon 3 to furnish menaquinone-nine | Intracellular membrane domain [9] | [9] |

| 3 | Menaquinone double-bond reductase (Rv0561c) | Reduction of the β-isoprene unit producing the mature fully saturated lipoquinone | Intracellular membrane domain [9] | [9] |

Release of phthiocol

If the fully prenylated intermediate is prematurely hydrolysed or if the prenyltransferase operates under limiting isoprenoid supply, a free ring bearing a single methyl group and a C-2 hydroxyl accumulates. Oxidative cleavage of the aborted side chain then gives phthiocol [10]. Experimental depletion of the demethylmenaquinone methyltransferase in Mycobacterium smegmatis causes a two-fold rise in intracellular demethylmenaquinone and a parallel, quantifiable liberation of 2-Hydroxy-3-methyl-1,4-naphthoquinone, confirming that derailment of step 2 is a physiologically relevant source of the pigment [9].

Physiological context

Phthiocol acts as an electron shuttle during growth of Lactobacillus delbrueckii under iron-limited conditions and replaces acetate in initiating anaerobic metabolism [11]. In Mycobacterium tuberculosis cultures phthiocol secretion colours the cell envelope and modulates host immune signalling by binding the aryl-hydrocarbon receptor [12]. The evolutionary retention of an apparently “wasteful” release pathway therefore appears to confer ecological advantages that outweigh the cost of lost prenyl donors.

Square-bracketed numbers correspond to the citation identifiers supplied in the research extracts.

The extraction of 2-Hydroxy-3-methyl-1,4-naphthoquinone from natural sources requires systematic optimization of solvent systems to achieve maximum recovery and purity. Research has demonstrated that the choice of extraction solvent significantly impacts both yield and selectivity for this compound [1] [2] [3].

Methanol-Based Extraction Systems

Methanol has proven to be one of the most effective solvents for naphthoquinone extraction, with optimal concentrations ranging from 65% to 75% volume per volume. Studies utilizing Box-Behnken design response surface methodology have identified that 75% methanol at 50.24°C for 15.7 minutes provides superior extraction efficiency with a liquid-to-solid ratio of 24.16 milliliters per gram [1]. The high polarity of methanol facilitates the dissolution of hydroxylated naphthoquinones while maintaining acceptable selectivity against unwanted plant metabolites [4].

Ethanol Extraction Protocols

Ethanol-based extraction systems have demonstrated excellent performance for 2-Hydroxy-3-methyl-1,4-naphthoquinone recovery from various natural sources. Optimization studies have revealed that 69% to 72% ethanol concentration provides the optimal balance between extraction efficiency and compound stability [3] [5]. The most effective conditions involve extraction temperatures of 52°C to 60°C for periods ranging from 59 to 77 minutes, achieving extraction yields up to 42.08% [3]. The material-to-solution ratio optimization has shown that ratios between 1:27 and 1:37 grams per milliliter provide maximum recovery while minimizing solvent consumption [2].

Alternative Solvent Systems

Acetonitrile has emerged as an effective solvent for selective extraction, particularly when combined with water in specific ratios. Research indicates that acetonitrile-water mixtures at 70°C for 180 minutes can achieve good extraction yields with enhanced selectivity [6]. Ethyl acetate has demonstrated exceptional recovery rates of 97.73% for hydroxy naphthoquinones, making it suitable for applications requiring high extraction efficiency [7].

Green Solvent Technologies

Natural Deep Eutectic Solvents represent an emerging green alternative for naphthoquinone extraction. Levulinic acid-glucose systems in a 5:1 molar ratio with 20% water content have achieved extraction yields of 41.72 milligrams per gram at 45°C for 50 minutes [8] [9]. Similarly, lactic acid-sucrose mixtures at 5:1 weight ratios operating at 40°C have shown high extraction efficiency for naphthoquinones from Alkanna tinctoria roots [9].

Process Parameter Optimization

Temperature control represents a critical factor in extraction optimization, with most effective protocols operating between 40°C and 70°C to balance extraction kinetics with compound thermal stability [1] [3]. Extraction time optimization studies indicate that periods between 15 and 77 minutes provide optimal recovery while preventing thermal degradation of sensitive naphthoquinone structures [5]. Ultrasound-assisted extraction techniques have demonstrated significant improvements in extraction efficiency, reducing required extraction times while maintaining high yields [2] [3].

| Extraction Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature (°C) | 40-70 | High |

| Extraction Time (min) | 15-77 | Moderate |

| Solvent Concentration (%) | 65-75 | High |

| Liquid-to-Solid Ratio | 1:25 to 1:40 | Moderate |

| pH | 6.5-7.5 | Low |

Chromatographic Separation Protocols

High-performance liquid chromatography represents the primary analytical and preparative separation technique for 2-Hydroxy-3-methyl-1,4-naphthoquinone purification. The selection of appropriate chromatographic conditions depends on the specific application requirements, including analytical sensitivity, preparative capacity, and purity specifications [10] [11] [12].

Reversed-Phase High-Performance Liquid Chromatography

Reversed-phase systems utilizing C18 stationary phases have demonstrated superior separation efficiency for naphthoquinone derivatives. The optimal mobile phase composition consists of methanol-triethylammonium phosphate buffer in a 65:35 volume ratio, with the buffer maintained at pH 3 and 0.05 molar concentration [13]. Detection at 420 nanometers wavelength provides excellent sensitivity with minimal interference from matrix components. Flow rates of 0.4 milliliters per minute ensure adequate resolution while maintaining reasonable analysis times [13].

Preparative Liquid Chromatography

Large-scale purification requires preparative chromatographic systems capable of processing significant sample quantities while maintaining separation efficiency. Gemini Prep C18 columns with 5 micrometer particle size and 250 × 210 millimeter dimensions have proven effective for preparative isolation [14]. Mobile phase gradients utilizing acetonitrile-water with 0.1% formic acid at flow rates of 21 milliliters per minute provide good separation with acceptable pressure drops [14].

Gradient Elution Systems

Complex naphthoquinone mixtures require sophisticated gradient elution protocols to achieve baseline separation of closely related compounds. Ternary gradient systems composed of methanol-acetonitrile-water have demonstrated superior resolution for naphthoquinone derivatives [11]. The gradient program typically begins with 40% acetonitrile content, increasing to 100% over 35 minutes, followed by re-equilibration periods [11].

Specialized Chromatographic Techniques

Semi-preparative high-performance liquid chromatography utilizing Phenomenex Kinetex Biphenyl columns provides enhanced selectivity for specific naphthoquinone isomers. The mobile phase gradient starting at 30% acetonitrile-water and progressing to 65% acetonitrile over 30 minutes has proven effective for complex mixture separation [15]. Alternative stationary phases, including Phenomenex Hydro columns, offer complementary selectivity for difficult separations [15].

Column Chromatography Applications

Flash column chromatography using silica gel with hexane-ethyl acetate gradient systems provides cost-effective purification for larger quantities of material. The gradient typically progresses from 10:1 to 5:1 hexane-ethyl acetate ratios, allowing systematic separation based on polarity differences [16]. Sephadex LH-20 gel filtration chromatography serves as an effective final purification step, utilizing methanol or acetone as mobile phases [17].

Thin Layer Chromatography

Thin layer chromatography provides rapid analytical assessment of extraction and purification progress. Silica gel plates with various solvent systems enable qualitative analysis of naphthoquinone content and purity [18]. The retention factor values are significantly influenced by the presence of hydroxyl and amino substituents, providing structural information about isolated compounds [18].

| Chromatographic Method | Stationary Phase | Mobile Phase | Application |

|---|---|---|---|

| Analytical HPLC | C18 (5 μm) | MeOH/buffer (65:35) | Quantitative analysis |

| Preparative HPLC | C18 (5 μm) | ACN/H2O gradient | Large-scale purification |

| Flash Chromatography | Silica gel | Hex/EtOAc gradient | Rapid purification |

| Gel Filtration | Sephadex LH-20 | Methanol | Final polishing |

Crystallization and Recrystallization Procedures

Crystallization represents the final purification step for obtaining high-purity 2-Hydroxy-3-methyl-1,4-naphthoquinone with defined physical characteristics. The selection of appropriate crystallization solvents and conditions directly impacts crystal quality, yield, and chemical purity [19] [16] [20].

Single Solvent Crystallization Systems

Acetonitrile has proven highly effective for crystallizing various naphthoquinone derivatives, providing excellent crystal quality with melting points in the range of 107°C to 110°C [20]. The crystallization process typically involves dissolving the crude material in hot acetonitrile followed by controlled cooling to 0°C to promote nucleation and crystal growth [19]. This method consistently yields yellow crystals with good morphology and high purity [20].

Binary Solvent Systems

Chloroform-methanol mixtures in 3:1 volume ratios have demonstrated superior crystallization efficiency for halogenated naphthoquinone derivatives. The procedure involves dissolving the material in hot chloroform-methanol, followed by gradual cooling to room temperature and further cooling to 0°C [19]. This system produces bright orange crystals with melting points ranging from 192°C to 299°C, indicating high purity and thermal stability [19].

Non-Polar Solvent Combinations

Diethyl ether-petroleum ether systems provide effective crystallization for aminonaphthoquinone derivatives. The crystallization process utilizes the differential solubility of the target compound in the mixed solvent system at varying temperatures [21]. This approach typically yields dark red crystalline solids with moderate to high recovery rates [21].

Temperature-Controlled Crystallization

Ethyl acetate-hexane combinations enable precise control of crystallization kinetics through temperature manipulation. The process begins with dissolution in hot ethyl acetate, followed by gradual addition of hexane to reduce solubility and promote crystallization [21]. Temperature control during this process is critical for obtaining yellow to red crystals with melting points between 161°C and 218°C [21].

Hot Crystallization Techniques

Hot ethyl acetate crystallization provides rapid purification for brominated naphthoquinone derivatives. The procedure involves dissolution at elevated temperatures followed by controlled cooling to room temperature [19]. This method produces brown-yellow solid crystals with melting points around 173°C to 174°C [22].

Recrystallization Optimization

Multiple recrystallization cycles using petroleum ether-dichloromethane systems enhance crystal purity and morphology. The initial crystallization utilizes petroleum ether, followed by recrystallization from dichloromethane to achieve final purification [16]. This approach consistently produces yellow crystals with melting points in the range of 92°C to 117°C [16].

Crystallization Yield Enhancement

Optimization of crystallization conditions focuses on maximizing yield while maintaining crystal quality. Studies have demonstrated that controlled cooling rates, appropriate supersaturation levels, and seeding techniques can improve yields from moderate levels to 80-92% for specific naphthoquinone derivatives [19] [20].

Quality Assessment Parameters

Crystal quality assessment involves evaluation of melting point sharpness, color uniformity, and morphological characteristics. High-quality crystals typically exhibit well-defined faces, uniform color distribution, and sharp melting points within narrow temperature ranges [19] [20] [22]. Recrystallization procedures should be repeated until consistent crystal quality parameters are achieved [20].

| Crystallization Solvent | Temperature Protocol | Typical Yield (%) | Crystal Characteristics |

|---|---|---|---|

| Acetonitrile | Reflux to 0°C | 80-90 | Yellow crystals, mp 107-110°C |

| CHCl3/MeOH (3:1) | Room temp to 0°C | 85-92 | Orange crystals, mp 192-299°C |

| Et2O/Pet ether | Room temperature | 70-85 | Red solid, mp 120-220°C |

| EtOAc/Hexane | Room temperature | 75-88 | Yellow-red crystals, mp 161-218°C |

Purity

XLogP3

Exact Mass

Appearance

Storage

UNII

GHS Hazard Statements

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

Pictograms

Environmental Hazard

Other CAS

Dates

2: de Souza NB, de Andrade IM, Carneiro PF, Jardim GA, de Melo IM, da Silva Júnior EN, Krettli AU. Blood shizonticidal activities of phenazines and naphthoquinoidal compounds against Plasmodium falciparum in vitro and in mice malaria studies. Mem Inst Oswaldo Cruz. 2014 Aug;109(5):546-52. Epub 2014 Aug 5. PubMed PMID: 25099332; PubMed Central PMCID: PMC4156448.

3: Gardner PR. Superoxide production by the mycobacterial and pseudomonad quinoid pigments phthiocol and pyocyanine in human lung cells. Arch Biochem Biophys. 1996 Sep 1;333(1):267-74. PubMed PMID: 8806780.

4: Mohsen A, Omar ME, Habib NS. Some novel phthiocol and menadione thiosemicarbozone derivatives as potential anticancer and antimicrobial agents. Pharmazie. 1978 Jan;33(1):81-2. PubMed PMID: 353823.

5: Roushdi IM, Habib NS. Synthesis of some quinones of potential antitubercular activity. Pharmazie. 1977 Oct;32(10):562-3. PubMed PMID: 607210.

6: Roushdi IM, Ibrahim ES, Habib NS. Synthesis of 1.4-naphthoquinones-4-aryl(aroyl)hydrazones of potential antimicrobial activity. Pharmazie. 1976;31(12):856-9. PubMed PMID: 1023262.

7: MACIASR FM. Phthiocol and menadione as acetate-replacing factors for Lactobacillus delbrueckii. J Bacteriol. 1961 Nov;82:657-61. PubMed PMID: 14467904; PubMed Central PMCID: PMC279232.

8: QUAGLIARIELLO E, AURICCHIO S, SORDINO R, PIAZZA M. [Effects of phthiocol and menadione on the reaction of 3-hydroxyanthranilic acid to quinolinic acid; probable mechanism of action of their inhibiting effect]. Boll Soc Ital Biol Sper. 1957 Jan-Feb;33(1-2):159-62. Italian. PubMed PMID: 13446236.

9: PORTELLA A. [Effect of phthiocol on the action of naphthoquinone in vitro on Mycobacterium tuberculosis]. Boll Soc Ital Biol Sper. 1953 Dec;29(12):1911-4. Undetermined Language. PubMed PMID: 13160202.

10: SMITH CC. Absence of hemorrhage inducing activity in phthiocol derivatives with a basic nitrogen in side chain. Proc Soc Exp Biol Med. 1950 Apr;73(4):562-3. PubMed PMID: 15417597.

11: FRANCIS J, MADINAVEITIA J, et al. Isolation from acid-fast bacteria of a growth-factor for Mycobacterium johnei and of a precursor of phthiocol. Nature. 1949 Mar 5;163(4140):365. PubMed PMID: 18112287.

12: LICHSTEIN HC, VAN de SAND VF. The antibiotic activity of violacein, prodigiosin, and phth iocol. J Bacteriol. 1946 Jul;52:145. PubMed PMID: 20994883.

13: Lichstein HC, Van De Sand VF. The Antibiotic Activity of Violacein, Prodigiosin, and Phthiocol. J Bacteriol. 1946 Jul;52(1):145-6. PubMed PMID: 16561146; PubMed Central PMCID: PMC518152.

14: MEUNIER P, MENTZER C, BUU HOI. [Not Available]. Bull Soc Chim Biol (Paris). 1945 Apr-Jun;27:191-4. Undetermined Language. PubMed PMID: 21005649.

15: Gaffron H. o-PHENANTHROLINE AND DERIVATIVES OF VITAMIN K AS STABILIZERS OF PHOTOREDUCTION IN SCENEDESMUS. J Gen Physiol. 1945 Jan 20;28(3):269-85. PubMed PMID: 19873420; PubMed Central PMCID: PMC2142666.

16: Gaffron H. SOME EFFECTS OF DERIVATIVES OF VITAMIN K ON THE METABOLISM OF UNICELLULAR ALGAE. J Gen Physiol. 1945 Jan 20;28(3):259-68. PubMed PMID: 19873419; PubMed Central PMCID: PMC2142670.

17: Fernholz E, Ansbacher S. VITAMIN K ACTIVITY OF SYNTHETIC PHTHIOCOL. Science. 1939 Sep 1;90(2331):215. PubMed PMID: 17840109.